N2-Allyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N2-Allyl-1,3,4-thiadiazole-2,5-diamine: is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. The presence of the allyl group in the structure enhances its reactivity and potential for forming various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Allyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . The reaction is carried out in refluxing water for about 10 hours, yielding the product with good-to-excellent yields (up to 95%) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of nanocatalysts and efficient synthetic routes is crucial for large-scale production. The application of magnesium oxide nanoparticles as catalysts is a promising approach due to their high reactivity and stability under various conditions .
Chemical Reactions Analysis
Types of Reactions: N2-Allyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The allyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the allyl group under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Scientific Research Applications
N2-Allyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-Allyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-Amino-5-allylthio-1,3,4-thiadiazole
- 2-Allylamino-5-methyl-1,3,4-thiadiazole
- N2,N5-Diallyl-1,3,4-thiadiazole-2,5-diamine
Uniqueness: N2-Allyl-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the allyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a versatile compound for applications in different fields, including chemistry, biology, and materials science .
Properties
Molecular Formula |
C5H8N4S |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-N-prop-2-enyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C5H8N4S/c1-2-3-7-5-9-8-4(6)10-5/h2H,1,3H2,(H2,6,8)(H,7,9) |
InChI Key |
JINLSUUUMLTDIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)N |
Origin of Product |
United States |
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